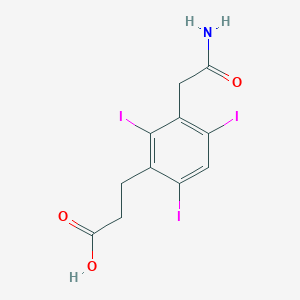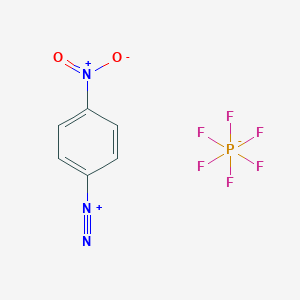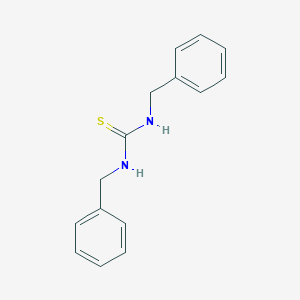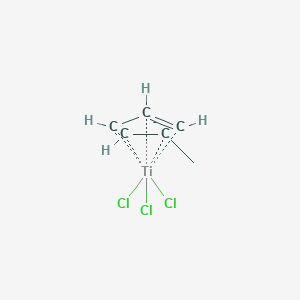
eta5-Methylcyclopentadienyl titanium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“eta5-Methylcyclopentadienyl titanium trichloride” is an organotitanium compound with the formula CpTiCl3 (Cp = C5(CH3)5). It is an orange solid that adopts a piano stool geometry .
Synthesis Analysis
The compound is synthesized through the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride . A detailed synthesis procedure can be found in a paper by Andrew Gott .Molecular Structure Analysis
The compound adopts a piano stool geometry . The molecular weight is 289.452 g/mol .Chemical Reactions Analysis
In the presence of organoaluminium compounds and other additives, it catalyzes the polymerization of alkenes . More details about its chemical reactions can be found in the paper by Andrew Gott .Physical And Chemical Properties Analysis
The compound is an orange solid with a melting point of 225 °C (437 °F; 498 K) . Its molecular weight is 289.452 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization Catalysts
Titanium complexes bearing eta5-Methylcyclopentadienyl and similar ligands have been extensively studied for their ability to catalyze polymerizations. For instance, titanium complexes with fluorine-containing phenoxy-imine chelate ligands have demonstrated remarkable efficiency in catalyzing the living polymerization of ethylene, producing high molecular weight polyethylenes with extremely narrow polydispersities (Mitani et al., 2002). This research highlights the potential of these complexes in creating advanced polymeric materials with precise molecular weight control.
Activation and Functionalization of Molecules
Studies have also focused on the ability of these titanium complexes to activate and functionalize small molecules. For example, titanium sandwich complexes have been shown to activate dinitrogen, a process of great interest for its potential applications in fixing atmospheric nitrogen (Hanna et al., 2004). Such research opens pathways to new methods of synthesizing nitrogen-containing compounds, which are crucial in various chemical industries.
Structural and Reactivity Studies
The structural characterization of these complexes provides insights into their reactivity and potential applications. For instance, the reactivity of early-transition-metal fulvene complexes has been explored, revealing transformations of ligands that could be harnessed in synthetic chemistry (Fandos et al., 1991). Such studies are fundamental for understanding the mechanisms of reactions catalyzed by these complexes and for developing new catalytic processes.
Heterometallic Complexes and Self-Assembly
Research has also delved into the creation of heterometallic complexes and self-assembled structures using titanium compounds as building blocks. A study demonstrated the preparation of a new tetrameric metallomacrocycle through self-assembly, showcasing the potential of these complexes in constructing sophisticated molecular architectures (Fandos et al., 2006). This research highlights the versatility of titanium complexes in materials science and nanotechnology.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methylcyclopenta-1,3-diene;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPLWOSEHGZOO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3Ti- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
eta5-Methylcyclopentadienyl titanium trichloride | |
CAS RN |
1282-31-1 |
Source


|
| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

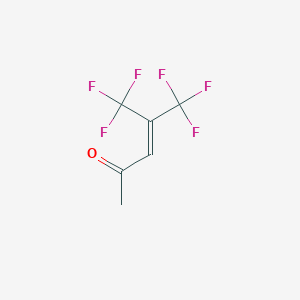

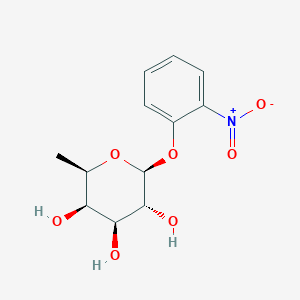
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
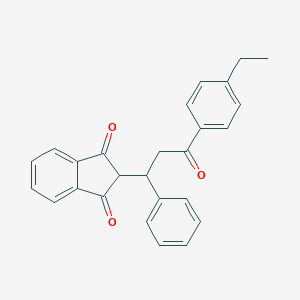
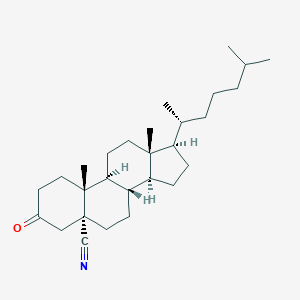
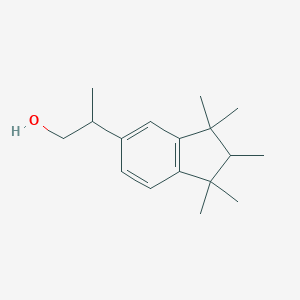
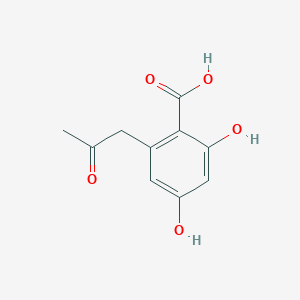
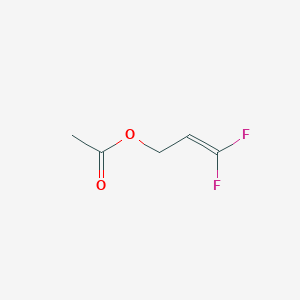
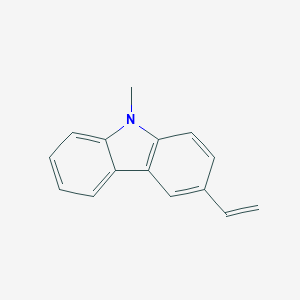
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
